Methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate;2,2,2-trifluoroacetic acid
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Overview
Description
Methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate;2,2,2-trifluoroacetic acid is a compound with significant potential in various scientific fields. It is known for its unique structure, which combines an azetidine ring with a triazole moiety, making it a valuable candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate typically involves the reaction of azetidine with triazole derivatives under specific conditions. One common method includes the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to maintain consistency and efficiency. The use of trifluoroacetic acid as a reagent helps in stabilizing the compound and enhancing its reactivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with additional functional groups, while reduction can lead to the formation of simpler triazole compounds.
Scientific Research Applications
Methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential in drug development, particularly in designing new pharmaceuticals with enhanced efficacy.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring is known to bind with high affinity to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: A similar compound used as a precursor for nucleoside analogues.
3-methyl-1H-1,2,4-triazole: Another related compound with applications in organic synthesis.
Uniqueness
Methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate stands out due to its unique combination of an azetidine ring and a triazole moiety. This structure imparts distinct chemical properties, making it more versatile and reactive compared to its analogues.
Properties
IUPAC Name |
methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2.C2HF3O2/c1-14-8(13)7-5-12(11-10-7)4-6-2-9-3-6;3-2(4,5)1(6)7/h5-6,9H,2-4H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDUYTLADKOKPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CC2CNC2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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